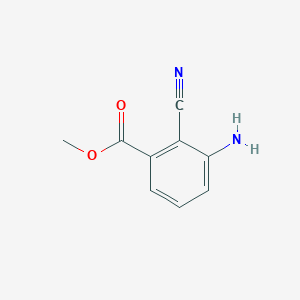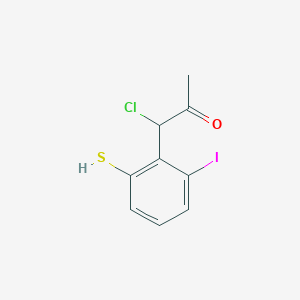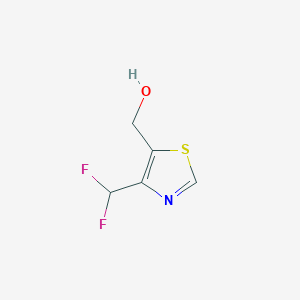![molecular formula C9H10N4S3 B14051952 Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate is a complex organic compound with the molecular formula C₉H₁₀N₄S₃. This compound is part of the thiazole and pyrazine family, known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate typically involves the annulation of a thiazole ring to a pyrazine core. This process can be achieved through various synthetic techniques, including cyclization and condensation reactions. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control .
化学反应分析
Types of Reactions: Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
科学研究应用
Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes .
相似化合物的比较
Thiazole Derivatives: Such as thiamine (vitamin B1) and penicillin.
Pyrazine Derivatives: Including pyrrolopyrazine and pyrano[2,3-d]thiazole.
Uniqueness: Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate stands out due to its unique combination of thiazole and pyrazine rings, which confer distinct biological activities and chemical properties .
属性
分子式 |
C9H10N4S3 |
|---|---|
分子量 |
270.4 g/mol |
IUPAC 名称 |
1,1-bis(methylsulfanyl)-N-(6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)methanimine |
InChI |
InChI=1S/C9H10N4S3/c1-5-4-10-6-7(11-5)16-8(12-6)13-9(14-2)15-3/h4H,1-3H3 |
InChI 键 |
XEBMSYFAEYPUPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C(=N1)SC(=N2)N=C(SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


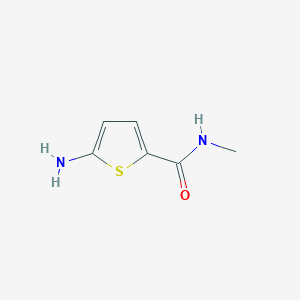
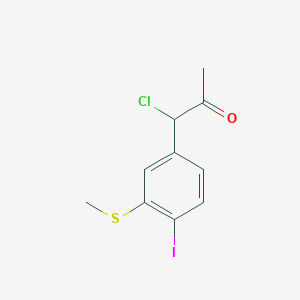
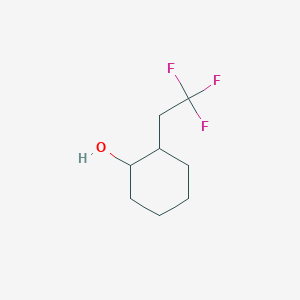
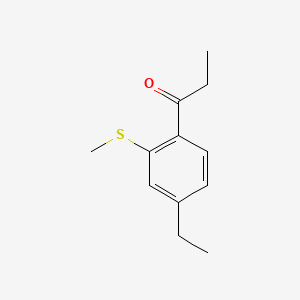
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)
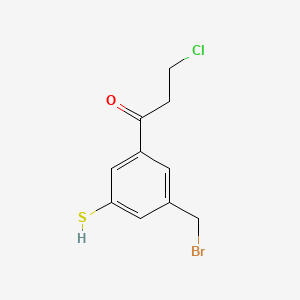
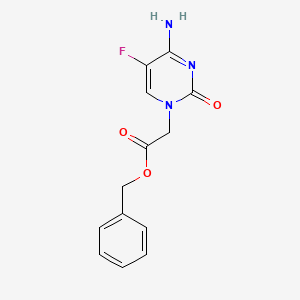
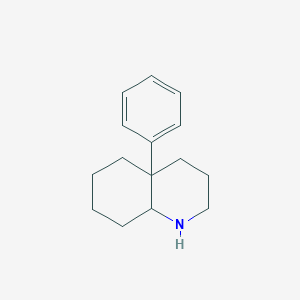
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)
